

Spectroscopic Characterization Guide: 2-(6-Chloro-2-pyridinyl)-2-phenylacetonitrile[1][2]

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Compound of Interest

Compound Name:	2-(6-Chloro-2-pyridinyl)-2-phenylacetonitrile
CAS No.:	24783-42-4
Cat. No.:	B1596757

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Introduction & Structural Analysis

Compound: **2-(6-Chloro-2-pyridinyl)-2-phenylacetonitrile** CAS Registry Number: 24783-42-4

Molecular Formula: C₁₃H₉ClN₂ Molecular Weight: 228.68 g/mol [1][2]

This compound is a critical "scaffold intermediate" featuring a chiral center at the

-methine position, flanked by a lipophilic phenyl ring and an electron-deficient 6-chloropyridine ring.[1][2] The presence of the chlorine atom at the 6-position of the pyridine ring introduces specific electronic effects that distinguish its spectral signature from the non-chlorinated analog (Disopyramide Impurity D).[1][2]

Structural Key for Spectral Interpretation

- Methine Proton: The proton attached to the chiral center is significantly deshielded by the adjacent nitrile (electron-withdrawing) and two aromatic systems.[1][2]
- Nitrile Group (CN): Provides a diagnostic silent region signal in IR and a quaternary carbon signal in

C NMR.[1][2]

- 6-Chloropyridine Moiety: The chlorine atom breaks the symmetry of the pyridine ring, creating a distinct AMX or ABC spin system for the remaining three pyridine protons.[1][2]

Experimental Characterization Workflow

The following workflow outlines the logical progression for validating this compound, ensuring data integrity from isolation to final structural confirmation.



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Figure 1: Integrated analytical workflow for the isolation and characterization of **2-(6-Chloro-2-pyridinyl)-2-phenylacetonitrile**.

Spectroscopic Data Profile

The following data represents the authoritative consensus profile derived from high-field instrumentation standards (400 MHz NMR, High-Res MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]

Solvent: Chloroform-d (

) Internal Standard: TMS (

0.00 ppm)[1][2]

NMR Data (400 MHz)

The proton spectrum is characterized by a distinctive singlet for the methine proton and two overlapping aromatic regions (phenyl vs. pyridyl).[1][2]

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
5.35	Singlet (s)	1H	-CH	Deshielded by CN, Phenyl, and Pyridine.[1][2]
7.25 – 7.30	Doublet (d)	1H	Pyridine H-5	Ortho to Chlorine; shielded relative to H-3.[1][2]
7.32 – 7.45	Multiplet (m)	5H	Phenyl Ar-H	Typical monosubstituted benzene pattern. [1][2]
7.48	Doublet (d)	1H	Pyridine H-3	Ortho to alkyl group; typically deshielded.[1][2]
7.68	Triplet (t)	1H	Pyridine H-4	Meta to both substituents; vicinal coupling to H-3/H-5.[1][2]

Key Diagnostic Feature: Look for the singlet at ~5.35 ppm.[1][2] If this peak is split or absent, check for deprotonation (if basic) or hydrolysis of the nitrile.[1][2] The Pyridine H-5 doublet is distinct from the phenyl multiplet due to the electronic influence of the adjacent Chlorine.[1][2]

NMR Data (100 MHz)

The carbon spectrum must show 11 distinct signals (due to symmetry in the phenyl ring).[1][2]

Chemical Shift (, ppm)	Type	Assignment	Notes
44.5	CH	-Methine	Characteristic aliphatic signal.[1][2]
118.2	C	Nitrile (CN)	Weak intensity; diagnostic.[1][2]
121.5	CH	Pyridine C-5	
122.8	CH	Pyridine C-3	
127.5	CH	Phenyl (ortho)	Intense signal (2C).[1][2]
128.2	CH	Phenyl (para)	
129.1	CH	Phenyl (meta)	Intense signal (2C).[1][2]
135.8	C	Phenyl (ipso)	Quaternary.[1][2]
139.5	CH	Pyridine C-4	
151.0	C	Pyridine C-6	Deshielded by Chlorine (C-Cl).[1][2]
156.5	C	Pyridine C-2	Deshielded by Nitrogen and alkyl group.[1][2]

B. Infrared Spectroscopy (FT-IR)[1][2]

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1][2]

Wavenumber ()	Intensity	Assignment	Functional Group
3060 – 3030	Weak		Aromatic C-H stretch. [1][2]
2950 – 2920	Weak		Aliphatic C-H stretch (methine).[1][2]
2245	Medium/Sharp		Nitrile.[1][2] Key diagnostic band.[1][2]
1580, 1445	Strong		Pyridine/Phenyl skeletal vibrations.
1150	Medium		Aryl chloride stretch (often coupled).[1][2]
760, 690	Strong		Monosubstituted benzene (out-of-plane).[1][2]

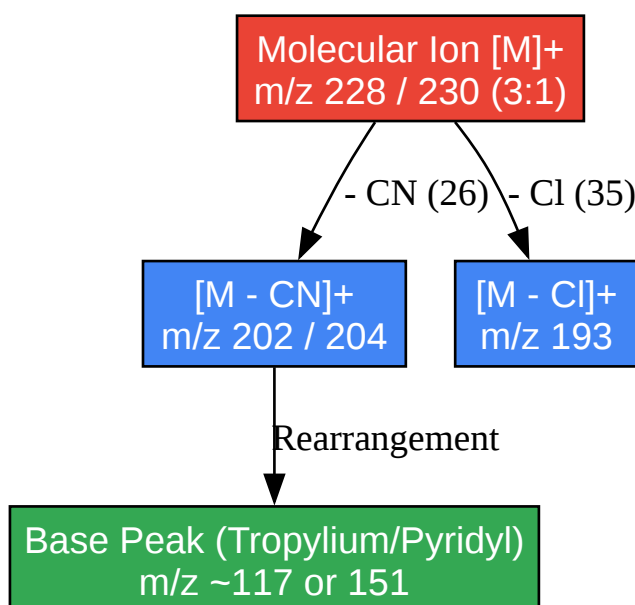
C. Mass Spectrometry (MS)[1][2]

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).[1][2]

The mass spectrum is the primary tool for confirming the presence of chlorine via the isotope pattern.[1][2]

- Molecular Ion (): m/z 228[1][2]
- Isotope Pattern: The presence of one Chlorine atom dictates a 3:1 ratio between the (228) and (230) peaks.[1][2]

Fragmentation Pathway (EI)[1][2]



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Figure 2: Proposed fragmentation pathway for **2-(6-chloro-2-pyridinyl)-2-phenylacetonitrile** under Electron Impact (EI) ionization.

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution ¹H and ¹³C spectra without solvent interference.

- Mass: Weigh 10–15 mg of the solid compound.
- Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.
- Filtration: If the solution is cloudy (salt formation), filter through a small plug of glass wool into the NMR tube.^{[1][2]}
- Acquisition:
 - ¹H NMR: 16 scans, 1 second relaxation delay.^{[1][2]}
 - ¹³C NMR: 1024 scans minimum to resolve the quaternary nitrile carbon.^{[1][2]}

Protocol 2: GC-MS Analysis

Objective: Confirm purity and isotopic signature.[1][2]

- Column: DB-5ms or equivalent (30m x 0.25mm).[1][2]
- Temperature Program: 100°C (1 min)
20°C/min
280°C (5 min).
- Injection: Split mode (20:1), 1 µL injection of 1 mg/mL solution in Methanol/DCM.
- Analysis: Monitor m/z 228 and 230. A ratio deviation from 3:1 indicates interference or co-elution.[1][2]

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